molecular formula C10H17N3O5S B577788 tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide CAS No. 1255574-37-8

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide

Cat. No.: B577788
CAS No.: 1255574-37-8
M. Wt: 291.322
InChI Key: IQYUMMQGKQJXIB-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Mechanism of Action

Target of Action

Compounds with similar structures have been used as organic sensitizers in dye-sensitized solar cells

Mode of Action

It is known that similar compounds interact with their targets through a process known as nucleophilic aromatic substitution . This process involves the replacement of an atom or group in an aromatic system by a nucleophile.

Biochemical Pathways

It is known that similar compounds can affect the light harvesting efficiency of dye-sensitized solar cells . This suggests that the compound may interact with biochemical pathways related to light absorption and energy conversion.

Pharmacokinetics

Similar compounds are known to have low power conversion efficiency, which may suggest low bioavailability .

Result of Action

It is known that similar compounds can affect the photovoltaic properties of dye-sensitized solar cells . This suggests that the compound may have effects on energy conversion processes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the light intensity can affect the performance of compounds used in dye-sensitized solar cells . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of this compound.

Preparation Methods

The synthesis of tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazine derivative with a thiadiazole precursor under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide include other thiadiazole derivatives such as:

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.

    1,2,4-Thiadiazole derivatives: Studied for their anti-inflammatory and analgesic properties.

    1,2,3-Thiadiazole derivatives: Investigated for their potential as enzyme inhibitors.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide (CAS No. 1255574-37-8) is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H17N3O5S
  • Molecular Weight : 291.32 g/mol
  • Structure : The compound features a thiadiazole ring fused with a pyrazine moiety, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyrazine moieties exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

A study synthesized a series of thiadiazole derivatives and assessed their antimicrobial properties. The results showed that compounds similar to tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for tested pathogens including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In vitro studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells were observed after 48 hours of treatment .

Synthesis Methods

The synthesis of tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Thiadiazole Ring : Reacting a pyrazine derivative with a thioketone under acidic conditions.
  • Cyclization : Utilizing catalysts such as triethylamine in solvents like ethanol to promote cyclization reactions leading to the desired product .

Study on Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of various thiadiazole derivatives including tert-butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate. The study concluded that modifications at the thiadiazole position significantly influenced antimicrobial potency. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhanced activity against Gram-positive bacteria .

Cancer Cell Line Testing

Another research effort evaluated the cytotoxicity of the compound against multiple cancer cell lines. The results indicated that the presence of the tert-butyl group was crucial for enhancing solubility and bioavailability in cellular environments. This study supports further exploration into its potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYUMMQGKQJXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682154
Record name tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-37-8
Record name tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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